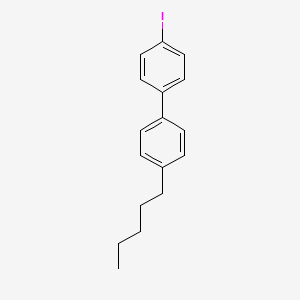

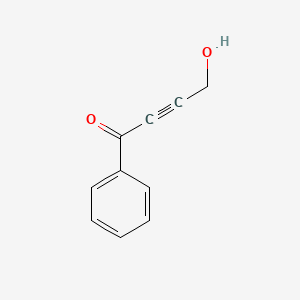

4-Ethyl-3'-methoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Analytical Methods in Cosmetics

A study developed a method for the quantitative determination of several antiseptics and sunscreen agents, including derivatives similar to 4-ethyl-3'-methoxybenzophenone, in cosmetic products. This method employs reversed-phase high-performance liquid chromatography with UV detection, demonstrating its application in ensuring the safety and efficacy of cosmetic formulations (Li, Kang, & Wu, 2000).

Antimicrobial and Antioxidant Properties

Research on imino-4-methoxyphenol thiazole derived Schiff base ligands, related structurally to this compound, highlighted their antimicrobial and antioxidant activities. These compounds showed moderate activity against various bacteria and fungi, suggesting potential in antimicrobial and preservation applications (Vinusha et al., 2015).

Environmental Monitoring and Toxicology

The presence and effects of UV filters, including compounds related to this compound, have been extensively studied in environmental and toxicological contexts. For instance, a sensitive procedure for determining UV filters in water samples emphasizes the environmental monitoring of such substances, showcasing the necessity to assess their impact on aquatic ecosystems and human health (Negreira et al., 2009).

Reproductive Toxicity Studies

A systematic review on the reproductive toxicity of benzophenone-3, a compound structurally similar to this compound, indicates potential endocrine-disrupting effects. The review suggests that exposure to high levels of such UV filters could be linked to altered birth weights and gestational ages, signifying the importance of understanding the biological effects of these chemicals (Ghazipura et al., 2017).

Antioxidant and Antimicrobial Agents from Natural Sources

Investigations into phenolic compounds from natural sources, such as Dioscorea hispida, have identified derivatives including 4-ethoxy-3-methoxyphenol. These studies highlight the potential of such compounds in developing antioxidant and antimicrobial agents, suggesting a route for the bio-inspired synthesis and application of this compound derivatives (Aminah et al., 2018).

Wirkmechanismus

Target of Action

Benzophenone and its derivatives, which include 4-ethyl-3’-methoxybenzophenone, are widely used in the synthesis of uv-absorbers, dyes, drugs, fragrances, and insecticides . They are known to interact with various biological targets, depending on their specific chemical structure and the context of their use .

Mode of Action

Benzophenone derivatives are generally known to interact with their targets through various mechanisms, such as nucleophilic substitution reactions . For instance, the hydroxyl group adjacent to the methoxy group in similar compounds has been observed to undergo a nucleophilic substitution reaction .

Biochemical Pathways

Benzophenone derivatives have been found to exhibit antitumor activity, suggesting that they may interact with key genes and tumor pathways

Pharmacokinetics

The physicochemical properties of the compound, such as its predicted boiling point and density , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Benzophenone derivatives have been found to exhibit strong antitumor activity, suggesting that they may have significant molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethyl-3’-methoxybenzophenone. For instance, UV filters, which often contain benzophenone derivatives, have been found to be prevalent in marine environments, suggesting that these compounds may be influenced by factors such as salinity .

Eigenschaften

IUPAC Name |

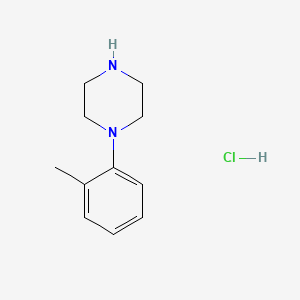

(4-ethylphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-7-9-13(10-8-12)16(17)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMMUFKUUJWDFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502405 |

Source

|

| Record name | (4-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82520-39-6 |

Source

|

| Record name | (4-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82520-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)

![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)